molecular formula C19H23IN2O5 B10974523 5-(3,4-diethoxy-5-iodobenzylidene)-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-(3,4-diethoxy-5-iodobenzylidene)-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10974523
M. Wt: 486.3 g/mol
InChI Key: TXFOZHUPUSTOCA-UHFFFAOYSA-N
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Description

5-[(3,4-DIETHOXY-5-IODOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group and a pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-DIETHOXY-5-IODOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multiple steps, starting with the preparation of the iodophenyl precursor. The iodophenyl group is introduced through iodination reactions, often using iodine or iodinating agents under controlled conditions. The subsequent steps involve the formation of the pyrimidinetrione core through cyclization reactions, which may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes, utilizing automated reactors and precise control of reaction parameters. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-DIETHOXY-5-IODOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as organolithium compounds or Grignard reagents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.

Scientific Research Applications

5-[(3,4-DIETHOXY-5-IODOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3,4-DIETHOXY-5-IODOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(3,4-DIETHOXY-5-BROMOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
  • **5-[(3,4-DIETHOXY-5-CHLOROPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Uniqueness

The presence of the iodophenyl group in 5-[(3,4-DIETHOXY-5-IODOPHENYL)METHYLENE]-1,3-DIETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE distinguishes it from similar compounds. This iodine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it unique in its applications and effects.

Properties

Molecular Formula

C19H23IN2O5

Molecular Weight

486.3 g/mol

IUPAC Name

5-[(3,4-diethoxy-5-iodophenyl)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H23IN2O5/c1-5-21-17(23)13(18(24)22(6-2)19(21)25)9-12-10-14(20)16(27-8-4)15(11-12)26-7-3/h9-11H,5-8H2,1-4H3

InChI Key

TXFOZHUPUSTOCA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC)OCC)C(=O)N(C1=O)CC

Origin of Product

United States

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